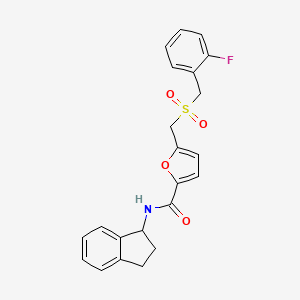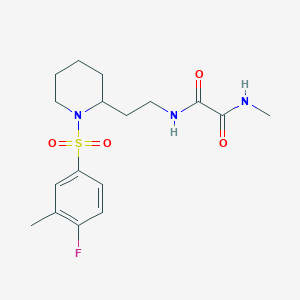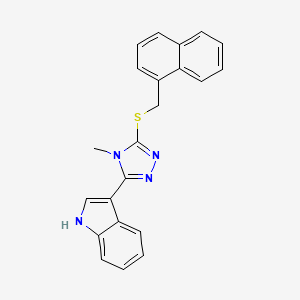
3-(4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the indole and triazole moieties, possibly through a substitution reaction. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis12.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and triazole rings, along with the naphthalene ring linked via a sulfur atom. The exact structure would depend on the positions of the various substituents on these rings12.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the indole, triazole, and naphthalene moieties. For instance, the triazole ring might undergo reactions at the nitrogen atoms, while the indole ring might undergo electrophilic substitution reactions12.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfur atom might influence its lipophilicity, while the nitrogen atoms in the triazole ring might participate in hydrogen bonding12.科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed various methods for synthesizing indole derivatives, including those that involve 1,2,4-triazole moieties, due to their significant biological and chemical properties. For instance, the synthesis of novel 4-substituted-1H-1,2,4-triazole derivatives has been explored for their antioxidant and antimicrobial properties. These compounds, synthesized through a series of reactions, have shown potential in scavenging free radicals and inhibiting lipid peroxidation, indicating their usefulness in medical and material science applications (Baytas et al., 2012).
Biological Activities and Applications
The biological activities of indole and triazole derivatives are of significant interest. For example, compounds containing indole units have been studied for their interaction with biomolecules, demonstrating potential applications in drug design and development. One study focused on the structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole, highlighting its molecular and crystal structures, which could be foundational for designing drugs with improved efficacy and reduced toxicity (Banerji et al., 2005).
Antimicrobial and Antioxidant Properties
Indole derivatives have been evaluated for their antimicrobial properties, with some compounds showing slight activity against various microorganisms. This research area is critical for developing new antimicrobial agents that can address the growing issue of antibiotic resistance (Baytas et al., 2012). Additionally, the antioxidant properties of these compounds, such as their DPPH radical scavenging capacity, are essential for their potential use in treating oxidative stress-related diseases.
Potential for Drug Development
The structural versatility of indole and triazole derivatives makes them suitable candidates for drug development. Their ability to interact with various biological targets, demonstrated through binding studies and activity assays, suggests their potential in designing novel therapeutics. For instance, the synthesis and evaluation of indole-based compounds for anticancer activities have shown promising results, offering new avenues for cancer treatment research (Salahuddin et al., 2014).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it12.
将来の方向性
The future research directions for this compound could include further exploration of its biological activity, optimization of its chemical structure for improved efficacy or reduced side effects, and investigation of its mechanism of action12.
Please note that this is a general analysis based on the classes of compounds that “3-(4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole” belongs to, and may not fully apply to this specific compound. For a more accurate analysis, more specific information or experimental data would be needed.
特性
IUPAC Name |
3-[4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4S/c1-26-21(19-13-23-20-12-5-4-11-18(19)20)24-25-22(26)27-14-16-9-6-8-15-7-2-3-10-17(15)16/h2-13,23H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEDGQSEFDNCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

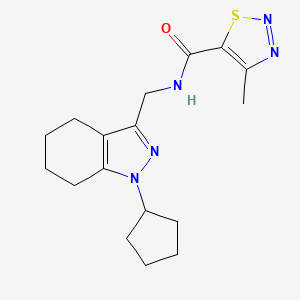
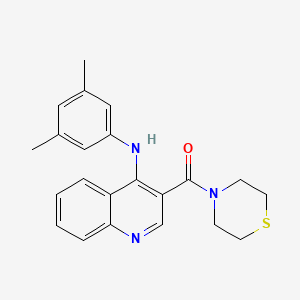
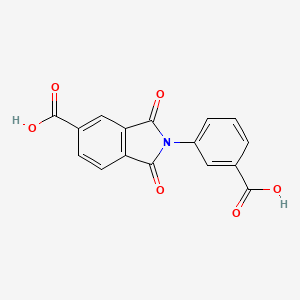
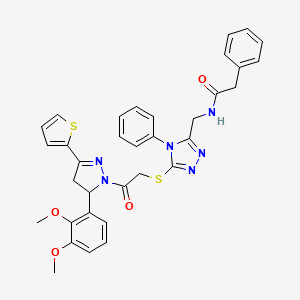
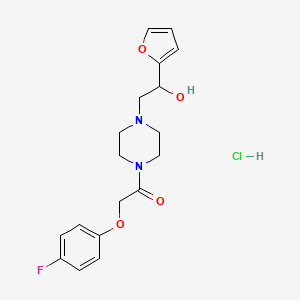
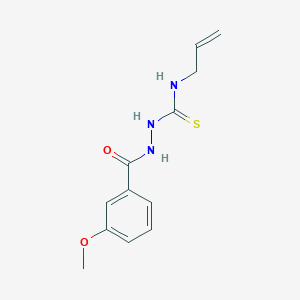
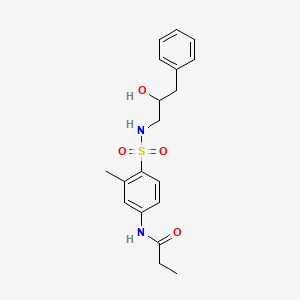
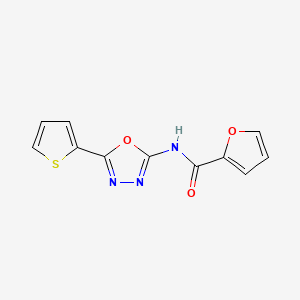
![3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B2663313.png)
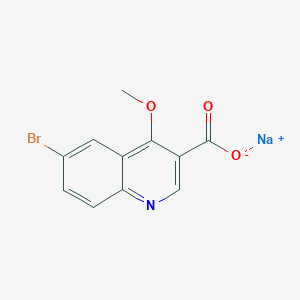
![(8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2663316.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide](/img/structure/B2663318.png)
